molecular formula C19H19N3O4S B2666914 4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899985-37-6

4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2666914
CAS No.: 899985-37-6
M. Wt: 385.44
InChI Key: VCGUZTZMMJJFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyrimidinone derivative characterized by a pyrrolo[3,4-d]pyrimidine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and a thiophen-2-ylmethyl moiety at position 4. Its structure combines aromatic methoxy groups with a sulfur-containing heterocycle (thiophene), which may enhance electronic and steric properties critical for biological activity.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-14-6-5-11(8-15(14)26-2)17-16-13(20-19(24)21-17)10-22(18(16)23)9-12-4-3-7-27-12/h3-8,17H,9-10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGUZTZMMJJFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps that may include microwave-assisted reactions to enhance yield and reduce reaction time. One notable method is the Ugi-Zhu three-component reaction followed by aza-Diels-Alder cycloaddition. This approach has been shown to yield high purity products with significant efficiency .

Antimicrobial Activity

Research indicates that pyrrolo[3,4-d]pyrimidines exhibit promising antimicrobial properties. A study demonstrated that derivatives of this class showed significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or enzyme inhibition .

Anticancer Properties

Compounds within this structural framework have been evaluated for anticancer activity. For instance, screening assays have identified several derivatives as effective against different cancer cell lines. Notably, compounds were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

CompoundIC50 (µM)Cancer Type
110Breast
215Lung
35Colon

Inhibition of Protein Kinases

Recent studies have focused on the inhibition of specific protein kinases associated with cancer and infectious diseases. For example, some pyrrolo[3,4-d]pyrimidines have been designed as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), showing IC50 values in the low micromolar range (0.210–0.589 µM) . These findings suggest potential applications in treating malaria and other parasitic infections.

Case Studies

  • Antimalarial Activity : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against PfCDPKs. Compounds demonstrated moderate antiplasmodial activity with promising docking scores indicating good binding affinity to the target enzymes .
  • Anticancer Screening : In a multicellular spheroid model, a library of drugs including pyrrolo[3,4-d]pyrimidine derivatives was screened for anticancer activity. The results indicated that certain compounds significantly inhibited tumor growth compared to controls .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Several studies have shown that pyrrolo[3,4-d]pyrimidine derivatives possess anticancer properties. The compound has been tested against various cancer cell lines and has demonstrated significant cytotoxic effects.
    • For instance, derivatives designed to inhibit epidermal growth factor receptors (EGFR) have shown promising results in preclinical models .
  • Adenosine Receptor Affinity :
    • Compounds with similar structures have been evaluated for their affinity toward adenosine receptors. These receptors play a crucial role in cellular signaling and are important targets in drug discovery for neurological disorders .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are widely used as chemotherapeutic agents .

Applications in Medicinal Chemistry

The applications of 4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be categorized into several areas:

Drug Development

The compound serves as a lead structure for the development of new drugs targeting cancer and other diseases. Its modifications can enhance potency and selectivity.

Research Tools

Due to its ability to inhibit specific enzymes and receptors, this compound can be utilized as a research tool to study biological pathways and disease mechanisms.

Potential Therapeutics

With ongoing research into its pharmacological properties, there is potential for this compound to be developed into a therapeutic agent for treating various conditions including cancer and possibly neurodegenerative diseases.

Case Studies

Several studies highlight the effectiveness of derivatives based on this compound:

  • A study published in Molecules demonstrated that specific modifications to the pyrrolo[3,4-d]pyrimidine scaffold resulted in improved anticancer activity against breast cancer cell lines .
  • Another investigation focused on the synthesis of related compounds that showed enhanced binding affinity to adenosine receptors compared to existing drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogs from the evidence.

Table 1: Structural Comparison
Compound Name / ID Core Structure Position 4 Substituent Position 6 Substituent Key Functional Groups
Target Compound Pyrrolo[3,4-d]pyrimidine-dione 3,4-dimethoxyphenyl Thiophen-2-ylmethyl Methoxy, thiophene
Compound 4j Pyrrolo[3,4-d]pyrimidine-dione 2-hydroxyphenyl 4-methoxyphenyl Hydroxyl, methoxy
Compound 10b Thiazolo[3,2-a]pyrimidine-dione 3,4-dimethoxyphenyl Thiophen-2-yl Methoxy, thiophene
Compound 14c Oxathiolane-thione 3,4,5-trimethoxyphenyl Thiophen-2-yl Methoxy, thiophene, thione
Compound in Pyrrolo[3,4-d]pyrimidine-dione 4-chlorophenyl 4-methoxybenzyl Chloro, methoxy

Key Observations :

  • Electronic Effects : The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to the 4-chlorophenyl group in , which may influence receptor binding.

Key Observations :

  • High yields (>80%) are common in dihydropyrimidinone syntheses, as seen in .
  • Melting points correlate with crystallinity and functional group interactions (e.g., hydrogen bonding in hydroxylated Compound 4j ).

Key Observations :

  • The thiophene and methoxy groups in the target compound align with pharmacophores for kinase inhibition (e.g., EGFR) and antimicrobial targets .
  • Anti-diabetic activity is less likely compared to hydroxylated analogs (e.g., Compound B ) due to reduced hydrogen-bonding capacity.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationBarbituric acid, HCl, 80°C65–70
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C55–60
AlkylationK₂CO₃, DMF, RT, 12h70–75

How is structural characterization performed?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; dimethoxy groups at δ 3.7–3.9 ppm) .
  • X-Ray Crystallography : Resolve stereochemistry of the fused pyrrolo-pyrimidine ring system .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₀N₂O₄S).

Q. Table 2: Key NMR Signals

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,4-Dimethoxyphenyl3.75 (s, 6H, OCH₃)56.2 (OCH₃)
Thiophen-2-ylmethyl4.30 (s, 2H, CH₂)35.8 (CH₂)

What biological screening approaches are recommended?

Methodological Answer:

  • Enzymatic Assays : Test inhibition of kinases (e.g., PARP-1) using fluorescence-based assays (IC₅₀ determination) .
  • Cell-Based Testing : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Solubility Studies : Use HPLC to measure logP and aqueous solubility for ADMET profiling .

Advanced Research Questions

How to design SAR studies for substituent effects?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with modifications to the dimethoxyphenyl (e.g., mono-/trifluorinated) or thiophene (e.g., 3-thienyl) groups .
  • Activity Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Q. Table 3: SAR Trends

Substituent ModificationImpact on PARP-1 IC₅₀Reference
3,4-Dimethoxy → 3-Fluoro2-fold increase
Thiophene → FuranLoss of activity

What computational strategies predict binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PARP-1’s NAD⁺-binding site (PDB: 4UND) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities of analogs .

How to resolve contradictory bioassay data?

Methodological Answer:

  • Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., cell passage number, serum batch) .
  • Model Selection : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
  • Data Normalization : Use Z-score analysis to identify outliers in high-throughput screens .

Challenges in scaling up synthesis?

Methodological Answer:

  • Stereochemical Control : Optimize chiral auxiliaries or asymmetric catalysis to prevent racemization during alkylation .
  • Reactor Design : Use flow chemistry for exothermic steps (e.g., Suzuki coupling) to improve yield and safety .
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water gradient) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.